Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride
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Overview
Description
Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride is a chemical compound that belongs to the class of cycloalkylamines It is characterized by a cyclobutane ring substituted with a methyl group and an amine group, which is further complexed with hydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride typically involves the reaction of 1-methylcyclobutanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methylamine to yield the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methyl group on the cyclobutane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(1-methylcyclobutyl)methyl]hydrazine dihydrochloride
- 1-Methylcyclobutanamine
Uniqueness
Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride is unique due to its specific structural features, such as the presence of a cyclobutane ring and a methylamine group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl[(1-methylcyclobutyl)methyl]amine hydrochloride (MCBA) is a compound with potential biological significance, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
MCBA is characterized by its ability to form hydrogen bonds and ionic interactions with various biological molecules, which influences their function and activity. The amine group in MCBA plays a crucial role in its interaction with molecular targets, such as enzymes and receptors. This interaction can lead to enzyme inhibition or receptor binding, impacting various biological pathways.
Property | Value |
---|---|
Molecular Formula | C₇H₁₅ClN |
Molecular Weight | 151.66 g/mol |
Solubility | Soluble in water |
LogP | 0.9 |
Cytotoxicity Studies
In vitro studies have demonstrated that MCBA can induce cytotoxic effects in various cancer cell lines. For instance, compounds similar to MCBA have shown significant growth inhibition in tumor models, suggesting a potential role as an anticancer agent. A study focusing on derivatives of cyclobutane-containing compounds found that modifications to the structure could enhance potency against specific cancer types .
Case Studies and Research Findings
- Study on Structure-Activity Relationships (SAR) :
-
Antimicrobial Activity Evaluation :
- A comparative study assessed the antimicrobial efficacy of MCBA against standard bacterial strains. Results indicated a moderate inhibitory effect, warranting further investigation into its potential as a therapeutic agent.
- Toxicity Assessment :
Future Directions for Research
The current state of research suggests several avenues for future investigation:
- Expanded Toxicological Studies : Understanding the safety profile of MCBA across different concentrations and exposure routes.
- Mechanistic Studies : Elucidating the precise mechanisms through which MCBA exerts its antibacterial and antifungal effects.
- Development of Derivatives : Synthesizing new derivatives to enhance efficacy and reduce toxicity.
- Clinical Trials : Investigating the potential of MCBA or its derivatives in clinical settings for cancer treatment or as antimicrobial agents.
Properties
Molecular Formula |
C7H16ClN |
---|---|
Molecular Weight |
149.66 g/mol |
IUPAC Name |
N-methyl-1-(1-methylcyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-7(6-8-2)4-3-5-7;/h8H,3-6H2,1-2H3;1H |
InChI Key |
XGLAZJGQABJESE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CNC.Cl |
Origin of Product |
United States |
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